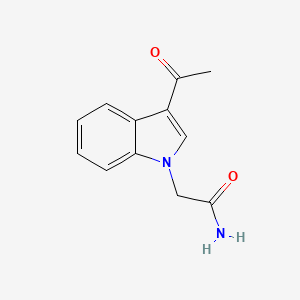

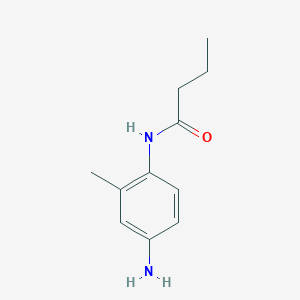

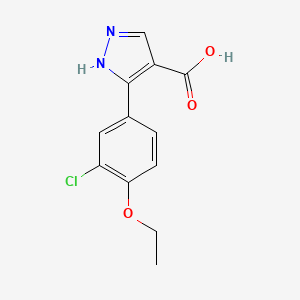

3-(3-氯-4-乙氧基苯基)-1H-吡唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid" is a derivative of the 1H-pyrazole class, which is known for its significance in medicinal chemistry due to the pyrazole ring's presence in numerous pharmacologically active compounds. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and studied, providing insights into the chemical behavior and properties that could be extrapolated to the compound of interest.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclocondensation reactions or functionalization of existing pyrazole scaffolds. For instance, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates was achieved through cyclocondensation reactions under ultrasound irradiation, which significantly reduced reaction times . Similarly, the functionalization of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with various aminophenols led to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides . These methods could potentially be adapted for the synthesis of "3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectroscopy, as well as crystallographic analysis . For example, the crystal structure of a related compound, 5-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined using X-ray crystallography, which provided detailed information about the molecular geometry . These techniques could be employed to analyze the molecular structure of "3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid" once synthesized.

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, including cross-coupling reactions, which are useful for further functionalization. For instance, ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates were used in Sonogashira-type cross-coupling reactions to obtain alkynyl pyrazoles . Additionally, the reaction of pyrazole-3-carboxylic acid with 2,3-diaminopyridine resulted in the formation of pyrazole-3-carboxamide . These reactions highlight the reactivity of the pyrazole ring and its potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be inferred from their molecular structure and functional groups. For example, the presence of electron-withdrawing or electron-donating substituents can affect the compound's acidity, basicity, and overall reactivity. Theoretical calculations, such as Density Functional Theory (DFT), can predict properties like the HOMO-LUMO energy gap and molecular electrostatic potential, which are indicative of chemical stability and reactivity . These computational methods could be applied to "3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid" to predict its properties before experimental validation.

科学研究应用

光学非线性和潜在的非线性光学材料

一系列新型的 N-取代-5-苯基-1H-吡唑-4-乙基羧酸盐,包括与 3-(3-氯-4-乙氧基苯基)-1H-吡唑-4-羧酸结构相关的化合物,已被合成和表征。这些化合物表现出光学非线性,某些衍生物显示出最大的非线性,使其成为光限制应用的潜在候选者 (Chandrakantha 等人,2013)。

缩合吡唑的合成

3-和 5-三氟氧基-1H-吡唑-4-羧酸乙酯已被用作交叉偶联反应中的前体,以合成各种炔基-4-(乙氧基羰基)吡唑。这些化合物已被用于环化成不同的缩合吡唑,展示了吡唑羧酸盐在有机合成中的多功能性 (Arbačiauskienė 等人,2011)。

功能化反应

已经对类似于 3-(3-氯-4-乙氧基苯基)-1H-吡唑-4-羧酸的吡唑羧酸的功能化进行了研究。这些研究集中于与氨基苯酚衍生物的反应,产生各种 N-(羟基苯基)-1H-吡唑-3-甲酰胺,展示了这些化合物的反应性 (Yıldırım & Kandemirli,2006)。

X 射线晶体学和结构解析

类似于 3-(3-氯-4-乙氧基苯基)-1H-吡唑-4-羧酸及其相应的甲酯的衍生物的合成已经实现。X 射线晶体学对于阐明它们的复杂结构至关重要,尤其是在确定这些化合物形成的区域异构体时 (Kumarasinghe 等人,2009)。

生长素活性和农业应用

已经对 3-(4-甲氧基苯基)-1H-吡唑-5-羧酸乙酯进行了研究,该化合物在结构上与所讨论的化合物相关。这些研究集中于合成新化合物并评估它们的生长素活性,这对于植物生长调节至关重要。其中一些化合物已显示出作为小麦芽抗胚芽的潜力 (Yue 等人,2010)。

属性

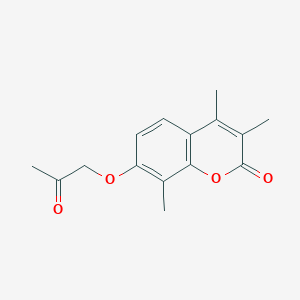

IUPAC Name |

5-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c1-2-18-10-4-3-7(5-9(10)13)11-8(12(16)17)6-14-15-11/h3-6H,2H2,1H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTARPROONRROPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=C(C=NN2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

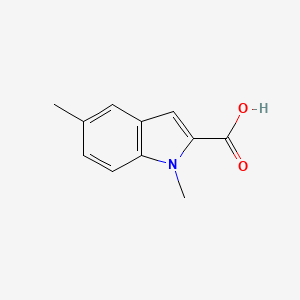

![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)